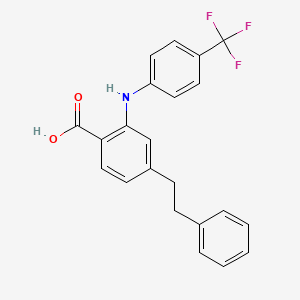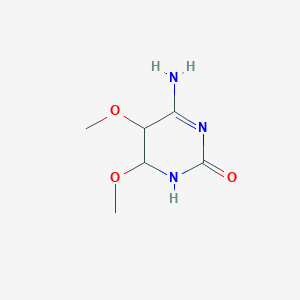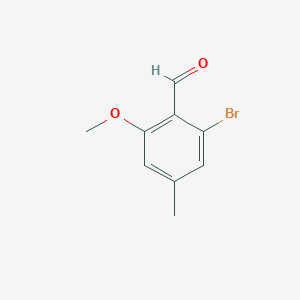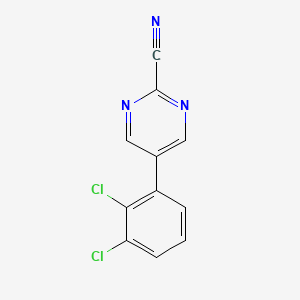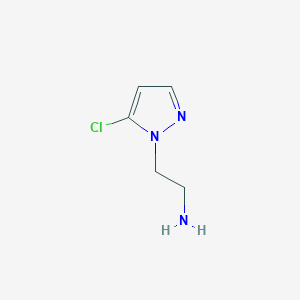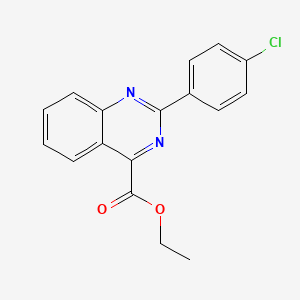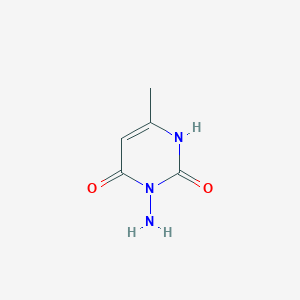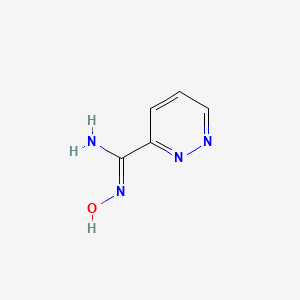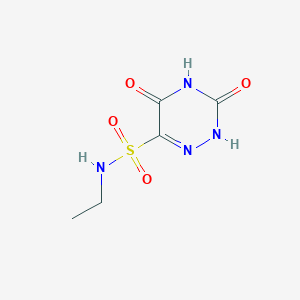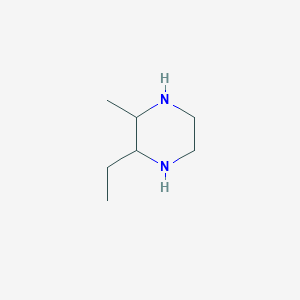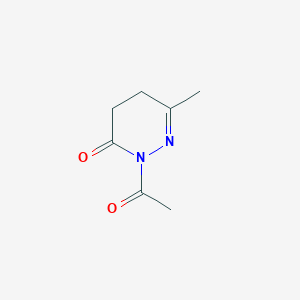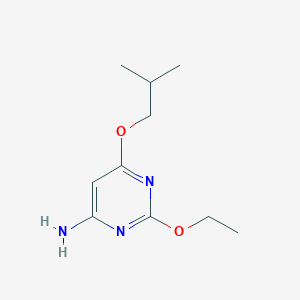
2-Ethoxy-6-isobutoxy-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-isobutoxypyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-isobutoxypyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of ethoxy and isobutoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation of similar compounds like 4-amino-2,6-dimethoxypyrimidine involves steps such as addition reactions, condensation reactions, and cyclization reactions .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve optimizing reaction conditions to maximize yield and minimize by-products. This can include the use of specific catalysts, solvents, and temperature control. For instance, the preparation of 4-amino-2,6-dimethoxypyrimidine involves the use of anhydrous methanol, malononitrile, and dry hydrogen chloride gas .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-isobutoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of 2-Ethoxy-6-isobutoxypyrimidin-4-amine typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent. Substitution reactions may involve the use of halogens like chlorine or bromine under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyrimidine N-oxides, while reduction reactions may yield amine derivatives. Substitution reactions can result in various substituted pyrimidines depending on the nucleophile used .
Scientific Research Applications
2-Ethoxy-6-isobutoxypyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-isobutoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-6-isobutoxypyrimidin-4-amine include other pyrimidine derivatives such as:
- 4-amino-2,6-dimethoxypyrimidine
- 2-amino-4,6-dimethoxypyrimidine
- 2-chloro-4,6-dimethoxypyrimidine
Uniqueness
What sets 2-Ethoxy-6-isobutoxypyrimidin-4-amine apart from these similar compounds is the presence of the ethoxy and isobutoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-ethoxy-6-(2-methylpropoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2/c1-4-14-10-12-8(11)5-9(13-10)15-6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,11,12,13) |
InChI Key |
UNCRCDYYLDFFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=N1)OCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


